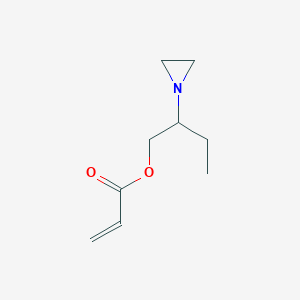

2-(Aziridin-1-yl)butyl prop-2-enoate

Description

2-(Aziridin-1-yl)butyl prop-2-enoate is an acrylate ester derivative featuring an aziridine (a three-membered cyclic amine) substituent on the butyl chain. Its structure combines the reactivity of the acrylate ester group (prop-2-enoate) with the strained aziridine ring, which is known for its propensity to undergo ring-opening reactions.

Properties

CAS No. |

98311-84-3 |

|---|---|

Molecular Formula |

C9H15NO2 |

Molecular Weight |

169.22 g/mol |

IUPAC Name |

2-(aziridin-1-yl)butyl prop-2-enoate |

InChI |

InChI=1S/C9H15NO2/c1-3-8(10-5-6-10)7-12-9(11)4-2/h4,8H,2-3,5-7H2,1H3 |

InChI Key |

MPZJQXYIEONSJP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(COC(=O)C=C)N1CC1 |

Origin of Product |

United States |

Preparation Methods

Table 1: Hypothetical Reaction Parameters for Aziridine Core Construction

Key Considerations :

- Steric hindrance : The butyl chain may require optimization of reaction times or temperatures to achieve efficient cyclization.

- Stereoelectronic control : The configuration of the aziridine nitrogen depends on the reaction’s stereochemical environment.

Method 2: Epoxide Ring-Opening Followed by Cyclization

Epoxides serve as versatile intermediates for aziridine synthesis. This method involves:

- Epoxide formation : Oxidation of a diene or reaction of a halide with a peroxide.

- Amine addition : Reaction with a primary amine to form a β-amino alcohol.

- Cyclization : Acid- or base-catalyzed dehydration to form the aziridine.

Table 2: Epoxide-Based Synthetic Pathway

| Step | Reagents/Conditions | Challenges |

|---|---|---|

| Epoxide Synthesis | m-CPBA, diene, CH₂Cl₂, 0°C | Regioselectivity |

| Amine Addition | Primary amine, THF, rt | Side reactions |

| Cyclization | P₂O₅, toluene, 80°C | Ring strain management |

Mechanistic Insights :

- Epoxide ring-opening : Attack by the amine at the less substituted oxygen due to steric factors.

- Cyclization : Acidic conditions protonate the hydroxyl group, facilitating elimination and ring closure.

Method 3: Palladium-Catalyzed Spirocyclization (Inspired by)

Enantioselective methods from using Pd(0) catalysts and chiral amines could be adapted for asymmetric synthesis. The protocol would involve:

- Spirocyclization : Reaction of an alkyne with an enal under Pd catalysis to form a spirocyclic intermediate.

- Azlactone opening : Acidic cleavage to liberate the aziridine moiety.

- Esterification : Coupling with acrylic acid.

Table 3: Palladium-Mediated Asymmetric Synthesis

Advantages :

- High enantioselectivity : Achieved via cooperative catalysis (Pd and chiral amine).

- Modular design : Enables diversification of substituents on the aziridine ring.

Method 4: Gabriel Synthesis Adaptation

The Gabriel synthesis typically forms primary amines but can be modified to generate aziridines. For example:

- Gabriel reagent preparation : Reaction of phthalimide with KOH and a halide.

- Amination : Reaction with a dihalide to form a secondary amine.

- Cyclization : Base-induced elimination to form the aziridine.

Table 4: Gabriel Reagent Pathway

| Step | Reagents/Conditions | Limitations |

|---|---|---|

| Gabriel Reagent | Phthalimide, KOH, R-X, EtOH, reflux | Low yield for aziridines |

| Amination | Dihalide (e.g., 1,2-dibromobutane), THF | Competing side reactions |

| Cyclization | NaOH, EtOH, 60°C | Ring strain limitations |

Critical Analysis :

- Yield optimization : Requires precise stoichiometry to minimize polyamine byproducts.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve reaction efficiency.

Comparative Analysis of Methods

Esterification Optimization

The final esterification step with acrylic acid is critical. Key parameters include:

- Coupling agents : DCC, HATU, or EDCI for activation.

- Catalysts : DMAP or 4-(N,N-dimethylamino)pyridine (DMAP) to enhance reaction rates.

Table 5: Esterification Conditions

| Coupling Agent | Catalyst | Solvent | Temp | Time | Yield |

|---|---|---|---|---|---|

| DCC | DMAP | CH₂Cl₂ | rt | 12 h | 75–85% |

| HATU | – | THF | 0°C | 2 h | 90% |

Notes :

- Acrylic acid stability : Requires anhydrous conditions to prevent polymerization.

- Byproduct management : DCC coupling generates urea, which is removed via filtration.

Chemical Reactions Analysis

Types of Reactions

2-(Aziridin-1-yl)butyl prop-2-enoate undergoes several types of chemical reactions, including:

Oxidation: The aziridine ring can be oxidized to form various products.

Reduction: Reduction reactions can open the aziridine ring, leading to different derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aziridine ring is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-(Aziridin-1-yl)butyl prop-2-enoate has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing complex molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Aziridin-1-yl)butyl prop-2-enoate involves its reactivity due to the strained aziridine ring. This strain makes the compound highly reactive, allowing it to interact with various molecular targets and pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in biological systems or chemical synthesis .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: Likely C₉H₁₅NO₂ (based on butyl prop-2-enoate backbone + aziridine group).

- Functional Groups: Prop-2-enoate ester, aziridine.

- Reactivity : High due to strained aziridine ring and polymerizable acrylate group.

Comparison with Structurally Similar Compounds

Butyl Acrylate (n-Butyl prop-2-enoate)

Structure: C₇H₁₂O₂; lacks the aziridine substituent. CAS No.: 141-32-2 .

Key Difference : The aziridine group introduces enhanced reactivity and toxicity compared to the parent compound.

Ethyl 2-(Piperidin-4-yl)acetate

Structure: C₉H₁₇NO₂; features a piperidine (six-membered cyclic amine) substituent .

Key Difference : The piperidine derivative is more suited for biological applications due to its stability and solubility.

2-[2-(2-Methoxyethoxy)ethoxy]ethyl (2E)-2-cyano-3-[6-(piperidin-1-yl)naphthalen-2-yl]prop-2-enoate (USAN zz-103)

Structure: Complex ester with cyano, naphthalene, and piperidine groups .

Key Difference: USAN zz-103 is tailored for biomedical diagnostics, leveraging its aromatic and electron-deficient groups.

prop-2-en-1-yl (2Z)-2-methylbut-2-enoate

Structure : C₈H₁₂O₂; a branched acrylate ester .

Key Difference: The branched structure reduces reactivity, making it suitable for non-polymer applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.